(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and 4-chloro-3-nitrobenzaldehyde.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the aldehyde derivative in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired enamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or catalytic hydrogenation, resulting in the reduction of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(4-chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide: A similar enamide with different substituents on the phenyl rings.
(2E)-N-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-enamide: Another related compound with methoxy and nitro groups.
Uniqueness
(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide is unique due to the presence of both chloro and methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The combination of these substituents may result in distinct chemical and pharmacological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O5/c1-25-15-9-13(16(26-2)8-12(15)19)20-17(22)6-4-10-3-5-11(18)14(7-10)21(23)24/h3-9H,1-2H3,(H,20,22)/b6-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFUVBWIAYNDQT-GQCTYLIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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